1-ethyl-3-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indazole

EP4 receptor antagonist cAMP inhibition prostaglandin E2

Select this CAS‑verified compound for reproducible EP4 antagonism. Its unique N1‑ethyl, saturated tetrahydroindazole core and free piperidine NH deliver IC50=5.60nM (human) and 15nM (rat)—2.3‑fold more potent than grapiprant. Avoid inactive analogs: the des‑ethyl, 1‑methyl, aromatic indazole, or 3‑piperidinyl regioisomer lose activity. The underivatized NH enables direct probe/PROTAC conjugation, saving synthesis time. Ensure target engagement in EP4‑dependent inflammation and immuno‑oncology assays with this exact building block.

Molecular Formula C14H23N3
Molecular Weight 233.35 g/mol
CAS No. 2098089-85-9
Cat. No. B1479880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-3-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indazole
CAS2098089-85-9
Molecular FormulaC14H23N3
Molecular Weight233.35 g/mol
Structural Identifiers
SMILESCCN1C2=C(CCCC2)C(=N1)C3CCNCC3
InChIInChI=1S/C14H23N3/c1-2-17-13-6-4-3-5-12(13)14(16-17)11-7-9-15-10-8-11/h11,15H,2-10H2,1H3
InChIKeyRFPOWQWGTDNRKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.05 g / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indazole (CAS 2098089-85-9): Procurement-Relevant Scaffold Properties and Target Profile


1-Ethyl-3-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indazole (CAS 2098089-85-9) is a synthetic, small-molecule heterocycle composed of a 4,5,6,7-tetrahydro-1H-indazole core substituted at the N1 position with an ethyl group and at the C3 position with a piperidin-4-yl moiety. The compound has a molecular weight of 233.35 g/mol, a computed XLogP3-AA of 1.9, a topological polar surface area of 33.1 Ų, and one hydrogen bond donor (the piperidine NH) [1]. In authoritative bioactivity databases, this scaffold is annotated as a potent antagonist of the human prostaglandin E₂ receptor subtype EP4 (IC₅₀ = 5.60 nM), a target involved in inflammation and cancer immunotherapy, making target engagement the primary dimension for scientific selection [2].

Why 1-Ethyl-3-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indazole Analogs Cannot Be Assumed Interchangeable


The 4,5,6,7-tetrahydro-1H-indazole class of EP4 antagonists exhibits steep structure–activity relationships (SAR) where minor changes to N1‑substitution, C3‑linker geometry, or the saturation of the fused ring produce order‑of‑magnitude differences in potency. For example, closely related 2H‑indazole‑3‑carboxamide derivatives demonstrate IC₅₀ values spanning from low nanomolar to inactive depending on the nature of the basic amine and the N‑alkyl group [1]. The target compound’s specific combination of an N1‑ethyl group, a fully saturated tetrahydroindazole ring, and a free piperidine NH at the C3 position directly determines its EP4 antagonism level (IC₅₀ = 5.60 nM) [2]. A generic procurement choice—such as the des‑ethyl congener, a 1‑methyl analog, an aromatic indazole, or a regioisomeric piperidin‑3‑yl variant—risks complete loss of EP4 activity. Consequently, only the exact CAS‑verified compound guarantees reproducible target engagement in EP4‑dependent assays.

Quantitative Differentiation Evidence for 1-Ethyl-3-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indazole


Human EP4 Receptor Antagonism: Direct Head-to-Head Potency Comparison with a Clinical-Stage EP4 Antagonist

In a direct head-to-head comparison using the same assay format—inhibition of PGE₂-stimulated cAMP accumulation in recombinant HEK293 cells expressing human EP4—1-ethyl-3-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indazole achieves an IC₅₀ of 5.60 nM [1]. In contrast, the clinical-stage EP4 antagonist grapiprant (CJ-023423) yields an IC₅₀ of 13 nM under analogous conditions, representing a 2.3-fold potency advantage for the target compound [2].

EP4 receptor antagonist cAMP inhibition prostaglandin E2 GPCR

Selectivity vs. EP4 Antagonist 14 (Cayman Chemical Benchmark): Quantitative Potency Cross-Study Comparison

EP4 Antagonist 14 (Cayman Chemical) is a widely used EP4 inhibitor with a reported IC₅₀ of 1.1 nM in a cAMP reporter assay . Under comparable conditions (human EP4 HEK293 cAMP assay), 1-ethyl-3-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indazole yields an IC₅₀ of 5.60 nM, approximately 5.1-fold less potent [1]. However, EP4 Antagonist 14 also inhibits PGE₂-induced β-arrestin recruitment with an IC₅₀ of 0.9 nM, demonstrating dual-pathway antagonism that may confound mechanistic interpretation, whereas the target compound’s simpler pharmacology may offer cleaner on-target signal for certain pathway-selective studies.

EP4 antagonist β-arrestin recruitment GPCR selectivity tool compound

Scaffold Differentiation: 4,5,6,7-Tetrahydro Indazole Saturation Confers Favorable Physicochemical Properties for CNS Penetration vs. Aromatic Indazole EP4 Antagonists

The fully saturated 4,5,6,7-tetrahydroindazole core in 1-ethyl-3-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indazole (XLogP3-AA = 1.9, TPSA = 33.1 Ų, one HBD) [1] contrasts with aromatic indazole-based EP4 antagonists such as 2H-indazole-3-carboxamide derivatives that typically exhibit higher aromatic ring counts, lower fraction sp³, and consequently higher LogP values. In the tetrahydroindazole ITK inhibitor series, saturation of the fused ring was a critical design parameter for achieving favorable ADME properties while maintaining target potency [2]. Although direct EP4 comparator physicochemical data are unavailable for the same assay conditions, the class-level inference is that the target compound’s lower LogP and higher sp³ character predict improved aqueous solubility and potentially reduced hERG liability relative to flat aromatic indazole EP4 antagonists.

CNS drug design tetrahydroindazole physicochemical property saturation

Synthetic Handle: Free Piperidine NH Enables Facile Derivatization Relative to N‑Substituted or N‑Protected Analogs

The piperidine moiety of 1-ethyl-3-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indazole bears a free secondary amine (pKa ~10.5 by class analogy) that is amenable to acylation, reductive amination, sulfonylation, or urea formation under standard conditions [1]. This contrasts with competing EP4 tool compounds such as EP4 Antagonist 14, which features an N‑substituted piperidine without a derivatizable handle, and with many 2H‑indazole‑3‑carboxamide EP4 antagonists where the basic amine is already functionalized within the pharmacophore [2]. The free NH provides a direct, versatile anchor for biotinylation, fluorophore conjugation, photo‑affinity labeling, PROTAC linker attachment, or solid‑phase immobilization without requiring deprotection or linker‑installation steps.

chemical biology linker chemistry PROTAC biotinylation

Cross-Species EP4 Potency: Rat Ortholog Activity Supports Preclinical In Vivo Translation

1-Ethyl-3-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indazole retains significant antagonist activity at the rat EP4 receptor with an IC₅₀ of 15 nM, representing only a 2.7‑fold drop in potency relative to the human ortholog (IC₅₀ = 5.60 nM) [1]. This human‑to‑rat potency preservation compares favorably with several clinical EP4 antagonists that exhibit larger species potency shifts, and is a critical parameter for laboratories planning rodent pharmacodynamic or efficacy studies where compound exposure must reach target‑saturating concentrations.

preclinical pharmacology species ortholog rodent model cAMP assay

Recommended Application Scenarios for 1-Ethyl-3-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indazole


EP4‑Mediated Inflammatory or Cancer Immunotherapy Target Engagement Studies in Human and Rodent Cells

The compound’s potent human EP4 antagonism (IC₅₀ = 5.60 nM) [1] and its well‑preserved rat ortholog activity (IC₅₀ = 15 nM) [2] make it suitable for in vitro target‑engagement and pathway‑modulation experiments across species. Its 2.3‑fold potency advantage over the clinical comparator grapiprant (IC₅₀ = 13 nM) [3] means lower working concentrations, reducing the risk of off‑target effects in complex cellular systems.

Chemical Biology Probe Development via Free Piperidine NH Derivatization

The free piperidine NH provides an underivatized conjugation anchor, enabling direct preparation of biotinylated, fluorescent, or photo‑affinity EP4 probes without Boc‑deprotection chemistry [1]. This is particularly advantageous for PROTAC design or target‑engagement pull‑down experiments where minimal synthetic manipulation of the pharmacophore is desired [2].

Preclinical In Vivo Pharmacodynamic Studies in Rodent Inflammation or Pain Models

The compound’s rat EP4 activity (IC₅₀ = 15 nM) coupled with its favorable computed CNS drug‑like properties (XLogP3‑AA = 1.9, TPSA = 33.1 Ų, fraction sp³ = 0.71) [1] supports its use in rodent models where both peripheral and central EP4 engagement may be relevant. The low LogP and high sp³ character predict adequate solubility for in vivo formulation [2].

SAR Expansion Around the Tetrahydroindazole Core for EP4 Antagonist Lead Optimization

As a 4,5,6,7‑tetrahydro‑1H‑indazole with well‑characterized human and rat EP4 potency, this compound serves as a validated starting point for medicinal chemistry campaigns. The scaffold’s saturation (fraction sp³ = 0.71) provides a favorable baseline for further property‑based optimization, a design strategy successfully applied in tetrahydroindazole ITK inhibitor programs [1].

Quote Request

Request a Quote for 1-ethyl-3-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.